![molecular formula C21H18N6O3S B2553846 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-63-6](/img/structure/B2553846.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

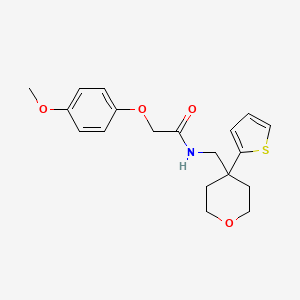

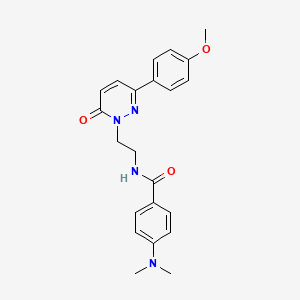

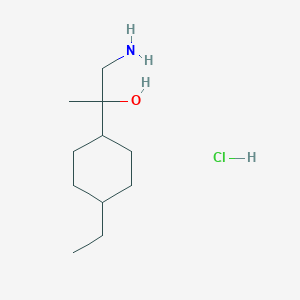

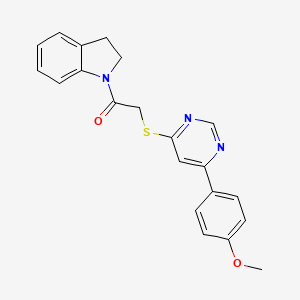

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound. It is related to the class of benzylisoquinoline alkaloids, which includes aporphines, coptisines, and dibenzopyrrocolines . It’s also related to N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Anticancer Potential: The compound’s unique structure suggests potential as an anticancer agent. Researchers are investigating its ability to inhibit specific cancer pathways or target tumor cells selectively. Preclinical studies have shown promising results, warranting further investigation.

Kinase Inhibition: Given its triazolopyrimidine moiety, this compound may act as a kinase inhibitor. Kinases play crucial roles in cell signaling, and modulating their activity can impact various diseases, including cancer, inflammation, and neurodegenerative disorders.

Cystic Fibrosis Treatment: Interestingly, derivatives of this compound have been explored as modulators of ATP-binding cassette (ABC) transporters for cystic fibrosis treatment . These transporters are involved in drug efflux and play a role in multidrug resistance.

Organic Synthesis and Chemical Reactions

Total Synthesis of Aporphine Alkaloids: The compound’s benzo[d][1,3]dioxole structure has been utilized in the total synthesis of aporphine alkaloids. Notably, the synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine has been achieved using this framework. The synthetic route involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .

Benzylisoquinoline Alkaloids: By modifying the synthetic route and combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers have extended this methodology to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids. These include coptisines and dibenzopyrrocolines, with efficient syntheses of tetrahydrocoptisine and quaternary coptisine bromide .

Materials Science

Silane Derivatives: In materials science, (benzo[d][1,3]dioxol-5-ylmethyl)triethoxysilane, a derivative of this compound, has been investigated. It is used as a coupling agent in surface modification and adhesion processes .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S/c1-13-2-5-15(6-3-13)27-20-19(25-26-27)21(24-11-23-20)31-10-18(28)22-9-14-4-7-16-17(8-14)30-12-29-16/h2-8,11H,9-10,12H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGUQDOQGKLIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)